

Comparative Efficacy Guide: Ischemin Sodium vs. I-CBP112

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Compound of Interest

Compound Name: *Ischemin sodium*

Cat. No.: *B1574359*

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Executive Summary: The Divergent Path of Bromodomain Inhibition

This guide provides a technical comparison between **Ischemin sodium** (a p53-CBP interaction inhibitor) and I-CBP112 (a selective CBP/p300 bromodomain inhibitor). While both molecules target the bromodomain (BRD) of the transcriptional co-activators CBP (CREB-binding protein) and p300, they exhibit fundamentally different downstream consequences.

- **Ischemin Sodium** functions as a classic inhibitor, blocking the recruitment of CBP to acetylated p53 and histones, thereby suppressing transcriptional activity and preventing apoptosis in ischemic models.
- I-CBP112 acts as a "modulator." While it competitively inhibits the bromodomain's ability to "read" acetylated chromatin, it paradoxically allosterically activates the adjacent HAT (Histone Acetyltransferase) domain on nucleosomal substrates, leading to increased acetylation at specific residues (e.g., H3K18ac).

Recommendation: Use Ischemin for blocking p53-mediated apoptotic pathways. Use I-CBP112 for high-precision chromatin biology studies, leukemic differentiation, and investigating the

functional coupling between BRD occupancy and HAT activity.

Product Profile & Mechanistic Specifications

Feature	Ischemin Sodium (J28)	I-CBP112
Primary Target	CBP Bromodomain (blocks p53 interaction)	CBP/p300 Bromodomains (Pan-CBP/p300)
Mechanism	Direct Inhibition: Blocks BRD-acetyl-lysine recognition; suppresses HAT recruitment.	Allosteric Modulation: Inhibits BRD reader function but activates HAT writer activity on nucleosomes.
Potency (In Vitro)	Micromolar: IC ₅₀ ~5 μM (p53-CBP interaction)	Nanomolar: K _d ~150–170 nM; IC ₅₀ ~170 nM (peptide displacement)
Selectivity	Moderate; primarily characterized against CBP.	High; >30-fold selectivity over BET family (BRD4).
Solubility	High (Water/PBS soluble as Sodium salt)	Moderate (Soluble in DMSO; aqueous solubility limited without formulation)
Key Application	Ischemic injury (Cardiomyocytes), p53-dependent apoptosis.	Cancer Epigenetics (AML, Prostate), Chromatin biology, Drug synergy studies.

Mechanistic Deep Dive: The Activation Paradox

The critical distinction lies in how ligand binding influences the structural conformation of the CBP/p300 catalytic core.

Ischemin: The Blocker

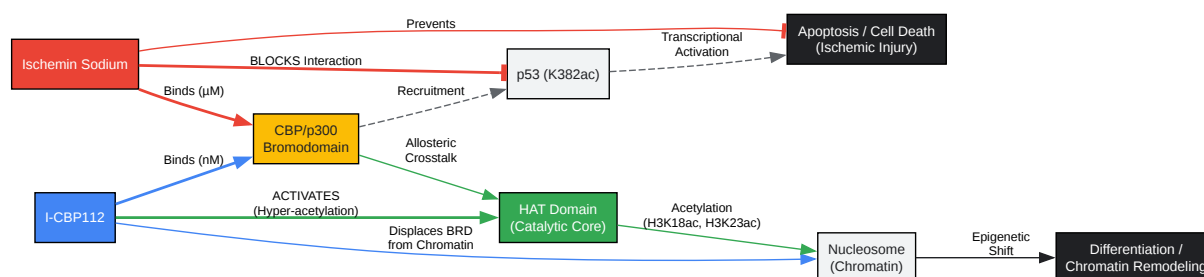
Ischemin binds to the CBP bromodomain and sterically hinders the docking of acetylated p53 (specifically p53-K382ac). By preventing this protein-protein interaction (PPI), Ischemin effectively "silences" the transcriptional program driven by the p53-CBP complex. It is a functional antagonist of CBP-mediated transcription.

I-CBP112: The Allosteric Activator

I-CBP112 binds the acetyl-lysine pocket of the bromodomain.[1] However, unlike Ischemin, this binding event induces a conformational shift that impacts the adjacent RING and HAT domains.

- The Effect: When I-CBP112 binds the BRD, it releases autoinhibitory constraints within the CBP/p300 core.
- The Result: The HAT domain becomes hyper-active toward nucleosomal substrates, specifically increasing acetylation at H3K18 and H3K23. This makes I-CBP112 a unique tool: it blocks the reading of existing marks but enhances the writing of new ones.

Visualization of Signaling Pathways



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Caption: Divergent mechanisms of action. Ischemin (Red) acts as a steric blocker of p53-CBP interaction, preventing apoptosis.[2] I-CBP112 (Blue/Green) displaces the bromodomain from chromatin but allosterically activates the HAT domain, increasing histone acetylation.

Comparative Efficacy Data

The following data summarizes key performance metrics derived from cellular and biochemical assays.

Metric	Ischemin Sodium	I-CBP112	Note
CBP Binding Affinity (Kd)	~2-5 μ M (Est.)	150 nM	I-CBP112 is ~10-30x more potent in direct binding.
Cellular IC50 (Viability)	~10-20 μ M (Cardiomyocytes)	0.6 - 2.0 μ M (Leukemia lines)	I-CBP112 shows superior potency in cancer models.
Effect on H3K18ac	No significant increase / Suppression	~3-fold Increase	Distinctive biomarker for I-CBP112 activity.
p53-Dependent Transcription	Strong Inhibition	Weak / Context-dependent	Ischemin is the preferred probe for p53 studies.

Experimental Protocols

Protocol A: Validating p53-CBP Inhibition (Ischemin Focus)

Objective: To confirm Ischemin-mediated disruption of the p53-CBP complex in stressed cells.

- Cell Preparation: Culture H9c2 cardiomyocytes or U2OS cells to 70% confluence.
- Induction: Treat cells with Doxorubicin (1 μ M) for 2 hours to induce p53 acetylation.
- Treatment: Add **Ischemin Sodium** (dissolved in PBS) at a gradient (0, 5, 10, 20 μ M) for 4 hours.
- Co-Immunoprecipitation (Co-IP):
 - Lyse cells in non-denaturing lysis buffer (50 mM Tris-HCl, 150 mM NaCl, 1% NP-40).
 - Incubate lysate with anti-CBP antibody overnight at 4°C.
 - Add Protein A/G beads for 2 hours.

- Wash beads 3x with lysis buffer.
- Western Blot: Elute and run on SDS-PAGE. Probe for p53 (specifically Acetyl-K382 if possible).
 - Expected Result: A dose-dependent decrease in p53 detected in the CBP pull-down fraction compared to vehicle control.

Protocol B: Assessing HAT Activation via Nucleosome Acetylation (I-CBP112 Focus)

Objective: To demonstrate the paradoxical activation of HAT activity by I-CBP112.

- Substrate Prep: Purify HeLa nucleosomes or use recombinant nucleosome arrays.
- Reaction Mix: Combine:
 - Recombinant CBP/p300 catalytic core (HAT-BRD construct).
 - Nucleosomes (0.5 μ M).
 - [3 H]-Acetyl-CoA or standard Acetyl-CoA.
- Inhibitor Addition: Add I-CBP112 (0.1, 1.0, 10 μ M) or vehicle (DMSO).
- Incubation: Incubate at 30°C for 30 minutes.
- Detection:
 - Radiometric: Spot on P81 filters and count scintillation.
 - Western Blot:[\[1\]](#) Run reaction on SDS-PAGE and probe with anti-H3K18ac.
- Validation:
 - Expected Result: A "bell-shaped" or increasing signal for H3K18ac with increasing I-CBP112 concentration, contrasting with standard HAT inhibitors (like C646) which would abolish the signal.

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